molecular formula C10H7NaO4 B14465981 Sodium phenyl maleate CAS No. 72175-35-0

Sodium phenyl maleate

Cat. No.: B14465981
CAS No.: 72175-35-0
M. Wt: 214.15 g/mol
InChI Key: SNISHHNGMDYPBN-NAFXZHHSSA-M
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Description

Sodium phenyl maleate (C${10}$H$7$O$4$Na) is a sodium salt derived from phenyl maleic acid. Its molecular structure combines a phenyl group with a maleate backbone, distinguishing it from simpler maleate salts like sodium maleate (C$4$H$3$O$4$Na).

Properties

CAS No.

72175-35-0

Molecular Formula

C10H7NaO4

Molecular Weight

214.15 g/mol

IUPAC Name

sodium;(Z)-4-oxo-4-phenoxybut-2-enoate

InChI

InChI=1S/C10H8O4.Na/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8;/h1-7H,(H,11,12);/q;+1/p-1/b7-6-;

InChI Key

SNISHHNGMDYPBN-NAFXZHHSSA-M

Isomeric SMILES

C1=CC=C(C=C1)OC(=O)/C=C\C(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C=CC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium phenyl maleate can be synthesized through the reaction of maleic anhydride with phenyl sodium. The reaction typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as:

    Mixing: Combining phenyl sodium and maleic anhydride in a reactor.

    Heating: Maintaining the reaction mixture at an optimal temperature to ensure complete reaction.

    Purification: Isolating the this compound from the reaction mixture through filtration or crystallization.

Chemical Reactions Analysis

Types of Reactions

Sodium phenyl maleate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Sodium phenyl maleate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: It can be used in biochemical assays and studies involving enzyme reactions.

    Medicine: Research into its potential therapeutic effects and its use in drug formulations.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism by which sodium phenyl maleate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biochemical reactions, it may act as a substrate or inhibitor, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Sodium phenyl maleate differs from other maleate derivatives in its aromatic substitution. Key comparisons include:

Compound Molecular Formula Key Functional Groups Primary Applications
This compound C${10}$H$7$O$_4$Na Phenyl, maleate Industrial (patented uses)
Sodium maleate C$4$H$3$O$_4$Na Carboxylate Catalysis, chelating agent
Chlorpheniramine maleate C${20}$H${23}$ClN$2$O$4$ Alkylamine, maleate Antihistamine
Fluvoxamine maleate C${15}$H${21}$F$3$N$2$O$2$·C$4$H$4$O$4$ Trifluoromethyl, oxime Antidepressant
  • Sodium Maleate : Lacks aromatic groups, making it more hydrophilic. It is widely used in hydrogenation catalysis, where its carboxylate groups interact with palladium catalysts on silica supports .
  • Pharmaceutical Maleates : Chlorpheniramine and fluvoxamine maleates leverage maleate’s solubility and stability for drug formulation. Their alkyl/aryl substituents enhance receptor binding .

Catalytic Activity in Hydrogenation

While sodium maleate (SM) is a model substrate in hydrogenation studies, this compound’s role is unexplored. Key findings for SM include:

  • Pd/SiO$2$-C$6$H$5$ (phenyl-modified silica) showed higher activity in SM hydrogenation than unmodified SiO$2$, attributed to enhanced Pd dispersion (2.1 At.% surface Pd) .
  • Steric hindrance from SM’s carboxyl groups reduces reaction rates on low-surface-area catalysts .
  • This compound’s phenyl group could theoretically improve interactions with aromatic catalysts, but this remains untested.

Physicochemical Properties

  • Solubility: Sodium maleate is water-soluble, whereas this compound’s solubility is unknown but likely reduced due to the hydrophobic phenyl group.
  • Stability : Maleate salts are generally stable, but phenyl substitution may alter degradation pathways. Pharmaceutical maleates (e.g., fluvoxamine) prioritize stability for shelf life .

Industrial vs. Pharmaceutical Relevance

  • This compound : High patent count (401) hints at industrial applications, such as polymer grafting (e.g., phenyl ethyl maleate in thermoplastic composites ).
  • Pharmaceutical Maleates : Chlorpheniramine and dexchlorpheniramine maleates are well-characterized in drug formulations, with validated HPLC methods for quality control .

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